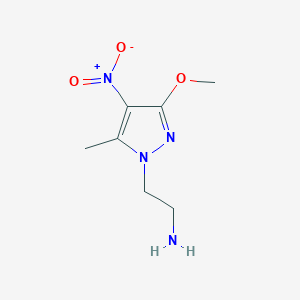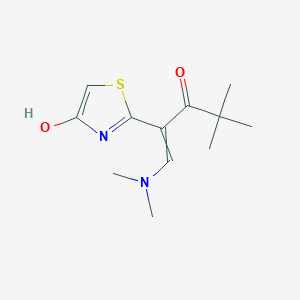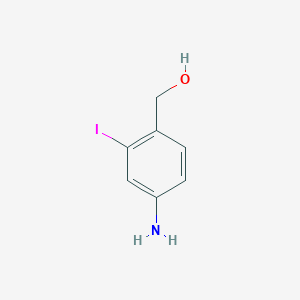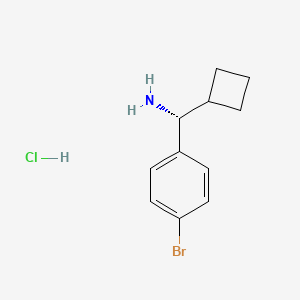
2-(3-methoxy-5-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxy-5-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-amine is a heterocyclic compound featuring a pyrazole ring substituted with methoxy, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methoxy-5-methyl-4-nitro-1H-pyrazole with ethylene diamine under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane, with triethylamine as a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxy-5-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of 2-(3-amino-5-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-amine.
Reduction: Formation of 2-(3-methoxy-5-methyl-4-amino-1H-pyrazol-1-yl)ethan-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-methoxy-5-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-methoxy-5-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-5-methyl-4-nitro-1H-pyrazole: Lacks the ethan-1-amine group but shares the pyrazole core structure.
2-(3-methoxy-5-methyl-1H-pyrazol-1-yl)ethan-1-amine: Similar structure but without the nitro group.
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-amine: Similar structure but lacks the methyl group.
Uniqueness
2-(3-methoxy-5-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the nitro group, in particular, enhances its reactivity and potential as a bioactive molecule .
Properties
Molecular Formula |
C7H12N4O3 |
|---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
2-(3-methoxy-5-methyl-4-nitropyrazol-1-yl)ethanamine |
InChI |
InChI=1S/C7H12N4O3/c1-5-6(11(12)13)7(14-2)9-10(5)4-3-8/h3-4,8H2,1-2H3 |
InChI Key |
ZQXIEDTZOPDTQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCN)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-ethoxypropyl)({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731625.png)
![2-methoxy-4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11731629.png)
![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11731634.png)
![1-[3-(Methylsulfonyl)phenyl]cyclobutanemethanamine](/img/structure/B11731636.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731637.png)


![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11731660.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731665.png)

![1-(butan-2-yl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11731675.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11731688.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11731692.png)
